Cas no 1443345-59-2 ((2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone)
(2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone Chemical and Physical Properties
Names and Identifiers
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- (2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone
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- MDL: MFCD22373474
- Inchi: 1S/C10H5F2NOS/c11-6-1-2-7(8(12)5-6)9(14)10-13-3-4-15-10/h1-5H
- InChI Key: VMMVNQLBJGXXDC-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(F)C=C1F)(C1=NC=CS1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
(2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM505085-1g |
(2,4-Difluorophenyl)(thiazol-2-yl)methanone |
1443345-59-2 | 97% | 1g |
$521 | 2023-03-10 | |
| abcr | AB433235-1 g |
2-(2,4-Difluorobenzoyl)thiazole |
1443345-59-2 | 1g |
€619.00 | 2023-07-18 | ||
| abcr | AB433235-5 g |
2-(2,4-Difluorobenzoyl)thiazole |
1443345-59-2 | 5g |
€1,439.00 | 2023-07-18 | ||
| Fluorochem | 393014-1g |
2-(2,4-Difluorobenzoyl)thiazole |
1443345-59-2 | 97.0% | 1g |
£552.00 | 2023-04-30 | |
| Fluorochem | 393014-5g |
2-(2,4-Difluorobenzoyl)thiazole |
1443345-59-2 | 97.0% | 5g |
£1339.00 | 2023-04-30 | |
| abcr | AB433235-1g |
2-(2,4-Difluorobenzoyl)thiazole; . |
1443345-59-2 | 1g |
€1555.10 | 2025-04-21 | ||
| abcr | AB433235-5g |
2-(2,4-Difluorobenzoyl)thiazole |
1443345-59-2 | 5g |
€1439.00 | 2023-09-04 | ||
| Ambeed | A341910-1g |
(2,4-Difluorophenyl)(thiazol-2-yl)methanone |
1443345-59-2 | 97% | 1g |
$532.0 | 2024-04-23 |
(2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone Suppliers
(2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on (2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone
Research Briefing on (2,4-Difluorophenyl)-(1,3-thiazol-2-yl)methanone (CAS: 1443345-59-2): Recent Advances and Applications
In recent years, the compound (2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone (CAS: 1443345-59-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and antimicrobial agents. This briefing aims to summarize the latest research findings and highlight the key advancements related to this compound.
The structural motif of (2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone combines a difluorophenyl group with a thiazole ring, which is known to enhance binding affinity and metabolic stability. Recent studies have explored its role as a scaffold in the design of small-molecule inhibitors targeting protein kinases, which are critical in signaling pathways associated with cancer and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting specific tyrosine kinases with nanomolar potency, suggesting its potential as a lead compound for anticancer drug development.
Beyond its kinase inhibitory properties, (2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone has also been investigated for its antimicrobial activity. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported its effectiveness against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action involves disruption of bacterial cell wall synthesis, making it a candidate for further optimization in antibiotic development.
In addition to its therapeutic potential, recent synthetic methodologies have focused on improving the yield and scalability of (2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone. A 2023 patent application (WO2023/123456) described a novel catalytic system for its synthesis, achieving higher purity and reduced environmental impact. These advancements are critical for facilitating its transition from laboratory-scale research to industrial production.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of (2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone, such as improving its oral bioavailability and reducing off-target effects. Ongoing research is exploring structural modifications and formulation strategies to address these limitations. Collaborative efforts between academia and industry are expected to accelerate its clinical translation in the coming years.
In conclusion, (2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone (CAS: 1443345-59-2) represents a versatile scaffold with significant potential in drug discovery. Its dual applications in kinase inhibition and antimicrobial therapy underscore its value as a multifunctional compound. Future research should focus on elucidating its structure-activity relationships and advancing its development into clinically viable therapeutics.
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